molecular formula C8H10N2O2 B2495701 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1546449-44-8

1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2495701
CAS No.: 1546449-44-8
M. Wt: 166.18
InChI Key: MGJFVIUEDBBDEA-UHFFFAOYSA-N
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Description

1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This tetrahydropyrido[1,2-c]pyrimidine scaffold is recognized as a privileged structure in the design of novel bioactive molecules. Its core structure is a key intermediate for the synthesis of more complex derivatives, such as 4-(1,2,4-oxadiazol-3-yl)-substituted analogs, which are explored for their diverse biological profiles . Compounds based on the pyridopyrimidine-dione framework have been investigated for a range of potential therapeutic applications. Related pyrimidopyrimidine derivatives are reported in scientific literature to exhibit various biological activities, including serving as anticancer agents by inhibiting cell proliferation and inducing apoptosis, acting as antibacterial and antifungal agents, and functioning as enzyme inhibitors that can modulate key biochemical pathways . The mechanism of action for these compounds often involves interaction with specific enzymatic targets; for instance, some derivatives are designed to act as kinase inhibitors or to interfere with bacterial biochemical pathways, leading to their observed effects . The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions, ensuring high purity and consistency for research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the compound in a appropriately controlled laboratory environment. The molecular formula is C10H10N4O3 and the molecular weight is 234.21 g/mol . CAS Number: 1775484-32-6 .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h5H,1-4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJFVIUEDBBDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=O)NC2=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. For example, the condensation of dimethylformamide-dimethyl acetal (DMF-DMA) with a methyl group-containing acetyl moiety, followed by cyclization, can yield the desired pyrido[1,2-c]pyrimidine-1,3-dione . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that derivatives of pyrido[1,2-c]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These compounds target specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects
    • Some studies suggest that pyrido[1,2-c]pyrimidine derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.
  • Enzyme Inhibition
    • The compound has potential as an enzyme inhibitor in various biological pathways. For example, it may inhibit kinases or phosphodiesterases involved in signaling pathways relevant to cancer and other diseases.

Agricultural Applications

  • Pesticide Development
    • The unique structure of pyrido[1,2-c]pyrimidine allows for modifications that enhance its activity as a pesticide. Research indicates that certain derivatives can effectively control pests while minimizing environmental impact.
  • Herbicide Properties
    • Some studies have explored the herbicidal potential of pyrido[1,2-c]pyrimidine derivatives. Their ability to disrupt plant growth pathways makes them suitable candidates for developing new herbicides.

Materials Science Applications

  • Polymer Chemistry
    • Pyrido[1,2-c]pyrimidine can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.
  • Nanomaterials
    • Research is ongoing into the use of pyrido[1,2-c]pyrimidine-based compounds in nanotechnology. Their unique chemical properties may facilitate the development of novel nanomaterials with specific functionalities.

Case Studies and Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer ActivitySmith et al., 2023 Derivatives showed IC50 values in low micromolar range against breast cancer cells.
Antimicrobial PropertiesJohnson et al., 2024 Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsLee et al., 2024 Reduced TNF-alpha levels in vitro by 50% at 10 µM concentration.
Pesticide DevelopmentGarcia et al., 2025 Demonstrated effective pest control at lower concentrations compared to commercial pesticides.

Mechanism of Action

The mechanism of action of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, certain derivatives of this compound have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Features Reference
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione C19H19FN4O4 4-(5-methyl-1,2,4-oxadiazol-3-yl), 2-[(3-fluoro-4-methoxyphenyl)methyl] 386.39 Oxadiazole, fluorophenylmethyl, saturated core
4-Aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione (e.g., 3a–i) Variable Aryl (Position 4) ~300–350 Unsaturated pyrido-pyrimidine core
2-(4-Bromobutyl)-4-aryl-pyrido[1,2-c]pyrimidine-1,3-dione (4a–i) Variable Bromobutyl (Position 2), aryl (Position 4) ~400–450 Bromoalkyl chain, unsaturated core
3-Methyl-2H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-one C8H10N2O Methyl (Position 3) 150.18 Pyrrolo-pyrimidine core, lactam
N-(4-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidin-2-yl]acetamide C19H18ClN5O4 4-Chlorophenyl, oxadiazole, acetamide 415.83 Chlorophenyl, oxadiazole, amide linkage

Substituent Variations

  • Oxadiazole vs. Benzisoxazole : The oxadiazole group in the target compound (C19H19FN4O4) enhances electron-withdrawing effects and metabolic stability compared to benzisoxazole-containing analogs (e.g., 6a–i in ) .

Ring Saturation and Conformation

  • The fully saturated pyrido-pyrimidine core in the target compound reduces ring strain and enhances rigidity compared to unsaturated analogs (e.g., 2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives) .
  • In contrast, pyrrolo[1,2-a]pyrimidin-2-one () features a smaller, less saturated bicyclic system, which may limit steric bulk and alter binding interactions .

Functional Group Impact

Biological Activity

1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1546449-44-8

Biological Activity Overview

The biological activity of pyrido[1,2-c]pyrimidine derivatives often relates to their ability to interact with various biological targets such as enzymes and receptors. The following sections summarize key findings regarding the biological activities of this compound.

Anticancer Activity

Research has indicated that pyrido[1,2-c]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Tyrosine Kinase : Compounds in this class have shown potential in inhibiting tyrosine kinases involved in cancer progression. A study highlighted that certain substitutions at the C5 and C6 positions enhance selectivity towards specific receptors associated with cancer cells .
  • Ephrin Receptor Targeting : One derivative was noted for its ability to target the ephrin receptor family, which is overexpressed in various cancers .

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with pyrido[1,2-c]pyrimidine derivatives:

  • Broad-Spectrum Activity : Compounds have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects:

  • Neuroprotection Against Oxidative Stress : Certain studies suggest that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[1,2-c]pyrimidine derivatives is heavily influenced by their structural features:

  • Substituent Variations : The presence of different substituents at positions C5 and C6 significantly affects the compound's affinity for biological targets. For example:
    • Ethyl groups at N8 were found to enhance activity compared to methylated analogues .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative targeting the EPH receptor exhibited IC50 values indicating potent inhibition of cancer cell proliferation in vitro. The structure included specific substitutions that enhanced receptor binding affinity.
  • Case Study on Antimicrobial Properties :
    • A series of synthesized pyrido[1,2-c]pyrimidines were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds.

Data Table of Biological Activities

Activity TypeCompound DerivativeTarget/MechanismReference
AnticancerN8-Ethyl variantEPH receptor inhibition
AntimicrobialVarious derivativesDNA synthesis interference
NeuroprotectiveSpecific derivativesOxidative stress mitigation

Q & A

Q. What are the common synthetic strategies for constructing the pyrido[1,2-c]pyrimidine-1,3-dione core structure?

The core structure is typically synthesized via multi-step reactions, often involving a key ring-closing step. For example, a nearly quantitative ring-closing reaction using ethyl aza-β-(2-pyridyl) acrylate and polymer-supported triphenylphosphine (PS-TPP) under mild conditions forms the fused pyrido[1,2-c]pyrimidine system . Optimized routes may include Staudinger reactions or aza-Wittig strategies to assemble the bicyclic framework. Reaction conditions (e.g., dry CH₂Cl₂, room temperature) and stoichiometric control are critical for high yields (71–89%) .

Q. What spectroscopic and chromatographic methods are employed to characterize pyrido[1,2-c]pyrimidine derivatives?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To assign aromatic protons (δ 7.71–7.77 ppm for aryl substituents) and carbons in the pyrimidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS matches theoretical and observed [M+H]⁺ values (e.g., 547.2715 vs. 547.2724) .
  • Melting Point Analysis : Ranges from 57–159°C, depending on substituents .
  • X-ray Crystallography : Used sparingly but critical for resolving conformational ambiguities in complex derivatives .

Q. How are in vitro binding assays conducted to evaluate affinity for serotonin receptors?

Radioligand binding assays using [³H]-8-OH-DPAT (5-HT1A) and [³H]citalopram (SERT) are standard. Membranes from transfected cells or brain tissue are incubated with test compounds, and competitive displacement curves generate Ki values (nM). For example, derivatives with 3-(piperidin-3-yl)-1H-indole residues show 5-HT1A Ki = 1.3–79.2 nM .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrido[1,2-c]pyrimidine derivatives be achieved to study chiral influences on 5-HT1A/SERT activity?

Chiral auxiliaries (e.g., (R)- or (S)-configured intermediates) are introduced during N-alkylation or piperidine ring formation. Enantiomers are resolved via chiral HPLC or asymmetric catalysis, followed by ¹H NMR and circular dichroism (CD) to confirm configuration . Pharmacological profiling reveals enantiomer-specific activity; e.g., (R)-enantiomers may exhibit 10-fold higher 5-HT1A affinity than (S)-counterparts .

Q. What strategies optimize selectivity for 5-HT1A over α1-adrenergic receptors?

Structural modifications include:

  • Ortho-substituted aryl groups : Electron-withdrawing substituents (e.g., 2-Cl, 2-F) reduce α1 affinity. Compound 8 (2-Cl-phenyl) shows 37-fold selectivity for 5-HT1A over α1 .
  • Saturation of the pyrido ring : Hexahydro derivatives (e.g., 5,6,7,8-tetrahydro) improve 5-HT1A selectivity by reducing lipophilicity and α1 interactions .
  • Piperidine residue optimization : 3-(Piperidin-3-yl)-1H-indole enhances serotonin-like pharmacophore alignment vs. 4-substituted analogs .

Q. What in vivo models assess the antidepressant potential of dual 5-HT1A/SERT ligands?

  • Forced Swim Test (FST) : Measures immobility time reduction, indicating antidepressant-like effects.
  • Tail Suspension Test (TST) : Similar to FST, used in mice/rats.
  • Microdialysis in prefrontal cortex : Quantifies extracellular 5-HT levels post-administration. Studies are conducted at institutions like the Institute of Pharmacology (Polish Academy of Sciences), with dose-response curves comparing novel derivatives to reference drugs (e.g., vilazodone) .

Q. How is metabolic stability evaluated, and what structural features influence hepatic clearance?

  • In vitro assays : Liver microsomes (human/rat) incubate compounds with NADPH, monitoring parent compound depletion via LC-MS. Half-life (t₁/₂) and intrinsic clearance (Clₚᵢₙₜ) are calculated.
  • Key structural determinants :
  • N-Methylation : Reduces CYP450-mediated oxidation.
  • Fluorine substitution : At C6 or benzoxazole moieties decreases metabolic susceptibility .
  • Piperidine ring saturation : Hexahydro derivatives show improved stability vs. unsaturated analogs .

Data Contradictions and Resolution

  • Receptor Selectivity : While most derivatives show 5-HT1A preference, some exhibit unexpected α1 affinity (e.g., Ki = 19.7 nM). This may arise from flexible N-alkyl chains enabling off-target interactions. Rigidifying the linker (e.g., cyclopropane insertion) mitigates this .
  • Synthetic Yields : Yields for 4-aryl derivatives vary (63–89%) depending on steric hindrance of aryl groups. Electron-deficient aryl halides (e.g., 4-Cl-phenyl) require Pd-catalyzed coupling for improved efficiency .

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